molecular formula C21H16O B1624137 4'-Phenylchalcone CAS No. 2453-44-3

4'-Phenylchalcone

Cat. No. B1624137
CAS RN: 2453-44-3
M. Wt: 284.3 g/mol
InChI Key: LTWFSMHHLMTFFU-LFIBNONCSA-N
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Description

4’-Phenylchalcone is a chemical compound with diverse applications in scientific research. It is an aromatic ketone that forms the central core of many important biological compounds, known as chalcones . The molecular formula of 4’-Phenylchalcone is C21H16O, and it has a molecular weight of 284.35 .


Synthesis Analysis

4’-Phenylchalcone has been synthesized and analyzed in various studies. For instance, one study reported the synthesis and analysis of 36 different compounds belonging to 4 related series as cathepsin B, H, and L inhibitors . Another study discussed the synthesis of chalcones and their biological activities with a focus on structure–activity relationships .


Molecular Structure Analysis

The molecular structure of 4’-Phenylchalcone contains a total of 40 bonds; 24 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 1 ketone (aromatic) .


Chemical Reactions Analysis

Chalcones, including 4’-Phenylchalcone, are known for their diverse chemical reactions. They are structurally one of the most diverse groups of flavonoids and can easily cyclize, forming a flavonoid structure which is a key step for the skeletal modification of chalcones .


Physical And Chemical Properties Analysis

Chalcones, including 4’-Phenylchalcone, are generally crystalline solids. They possess different colors including yellow, orange, and brown . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties .

Scientific Research Applications

  • Anticancer Activity

    • Chalcones have been found to exhibit anticancer properties .
    • The methods of application typically involve in vitro and in vivo studies using cancer cell lines .
    • The results have shown that chalcones can inhibit the growth of cancer cells .
  • Antioxidant Activity

    • Chalcones also have antioxidant properties .
    • They are typically tested using various in vitro assays to measure their ability to scavenge free radicals .
    • The results have shown that chalcones can effectively scavenge free radicals, thereby exhibiting antioxidant activity .
  • Anti-Inflammatory Activity

    • Chalcones have been found to exhibit anti-inflammatory properties .
    • The methods of application typically involve in vitro and in vivo studies using models of inflammation .
    • The results have shown that chalcones can inhibit the production of pro-inflammatory cytokines .
  • Antimicrobial Activity

    • Chalcones have been found to exhibit antimicrobial properties .
    • The methods of application typically involve in vitro studies using various types of bacteria and fungi .
    • The results have shown that chalcones can inhibit the growth of these microorganisms .
  • Antiprotozoal Activity

    • Some chalcones have been found to exhibit antiprotozoal activity .
    • The methods of application typically involve in vitro studies using various types of protozoa .
    • The results have shown that chalcones can inhibit the growth of these protozoa .
  • Enzyme Inhibitory Activity

    • Chalcones have been found to exhibit enzyme inhibitory properties .
    • The methods of application typically involve in vitro studies using various types of enzymes .
    • The results have shown that chalcones can inhibit the activity of these enzymes .
  • Antidiabetic Activity

    • Chalcones have been found to exhibit antidiabetic properties .
    • The methods of application typically involve in vitro and in vivo studies using models of diabetes .
    • The results have shown that chalcones can inhibit the enzymes involved in carbohydrate metabolism, thereby exhibiting antidiabetic activity .
  • Neuroprotective Activity

    • Some chalcones have been found to exhibit neuroprotective activity .
    • The methods of application typically involve in vitro and in vivo studies using models of neurodegenerative diseases .
    • The results have shown that chalcones can protect neurons from damage, thereby exhibiting neuroprotective activity .
  • Cardiovascular Activity

    • Chalcones have been found to exhibit cardiovascular properties .
    • The methods of application typically involve in vitro and in vivo studies using models of cardiovascular diseases .
    • The results have shown that chalcones can improve cardiovascular health by reducing blood pressure and cholesterol levels .
  • Antiviral Activity

    • Chalcones have been found to exhibit antiviral properties .
    • The methods of application typically involve in vitro studies using various types of viruses .
    • The results have shown that chalcones can inhibit the replication of these viruses .
  • Fluorescent Materials

    • Chalcones have been used in the synthesis of fluorescent materials .
    • The methods of application typically involve chemical synthesis and characterization techniques .
    • The results have shown that chalcones can be used to produce materials with unique optical properties .
  • Mutagenic Properties

    • Some chalcones have been found to exhibit mutagenic properties .
    • The methods of application typically involve in vitro studies using various types of cells .
    • The results have shown that chalcones can induce mutations in these cells .
  • Molecular Modification Strategies

    • Among molecular modification strategies used, bioisosterism, molecular hybridization, and drug latentiation are the most widely used examples .
    • We address each of these strategies below, highlighting their application(s) in the design of new chalcone derivatives .

Safety And Hazards

According to the safety data sheet, 4’-Phenylchalcone Oxide, a derivative of 4’-Phenylchalcone, is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Research on chalcones, including 4’-Phenylchalcone, continues to show promise for new drug investigations . Future research could focus on exploring new approaches for the synthesis of chalcone derivatives, which could reveal an array of pharmacological and biological effects .

properties

IUPAC Name

(E)-3-phenyl-1-(4-phenylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-16H/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWFSMHHLMTFFU-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030975
Record name 4'-Phenylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Phenylchalcone

CAS RN

2453-44-3, 81878-54-8
Record name 4'-Phenylchalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55817
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Phenylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1'-BIPHENYL)-4-YL-3-PHENYL-2-PROPEN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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